molecular formula C11H15F2NO B13299186 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13299186
M. Wt: 215.24 g/mol
InChI Key: WNRFGXVBRMBFDU-UHFFFAOYSA-N
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Description

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,3-difluorobenzylamine with 2-methyl-2-propanol under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[(2,3-difluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

WNRFGXVBRMBFDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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